1,3-Benzodioxole,4,5-dimethyl-
Description
Historical Context of Benzodioxole Chemistry in Synthetic Research
The study of benzodioxole chemistry has a rich history rooted in the exploration of natural products. The 1,3-benzodioxole (B145889) ring system is a fundamental part of many naturally occurring compounds, such as sesamol (B190485) and piperine. hep.com.cn Early research focused on the isolation and structural elucidation of these molecules, which paved the way for synthetic investigations. A significant breakthrough in benzodioxole synthesis was the reaction of catechol with dihalomethanes. chemicalbook.com Over the years, various synthetic methods have been developed, including the acid-catalyzed condensation of catechol with carbonyl compounds, utilizing catalysts like phosphorus pentoxide, toluene-p-sulfonic acid, and more recently, zeolites like HY. hep.com.cn These synthetic advancements have been crucial for producing a wide array of benzodioxole derivatives and enabling the study of their chemical and biological properties. hep.com.cn
Contemporary Significance of 1,3-Benzodioxole, 4,5-dimethyl- in Organic Synthesis
In modern organic synthesis, 1,3-benzodioxole and its derivatives, including 1,3-Benzodioxole, 4,5-dimethyl-, are valued as versatile intermediates and building blocks. The electron-rich nature of the benzodioxole ring facilitates electrophilic substitution reactions, making it a useful scaffold for constructing more complex molecules. chemicalbook.com The dimethyl substitution at the 4 and 5 positions of the benzene (B151609) ring in 1,3-Benzodioxole, 4,5-dimethyl- influences its reactivity and provides specific steric and electronic properties that can be exploited in targeted synthesis.
Recent research highlights the use of benzodioxole derivatives in the development of new pharmaceuticals and agrochemicals. For instance, they have been investigated for their potential as inhibitors of enzymes like mono-oxygenases and cyclooxygenases. hep.com.cn Furthermore, the benzodioxole moiety is a key component in the design of novel compounds with potential applications in materials science. The synthesis of complex heterocyclic systems often employs benzodioxole derivatives as starting materials, for example, in multi-step syntheses involving Suzuki-Miyaura coupling reactions to create new compounds with potential biological activity. worldresearchersassociations.com
Scope and Research Objectives within Advanced Chemical Methodologies
The ongoing research on 1,3-Benzodioxole, 4,5-dimethyl- and related compounds is focused on several key objectives. A primary goal is the development of more efficient and environmentally benign synthetic methods. This includes the use of heterogeneous catalysts, such as clays (B1170129) and zeolites, to improve reaction yields and simplify purification processes. hep.com.cn
Another major research area is the exploration of the biological activities of new benzodioxole derivatives. Scientists are designing and synthesizing novel compounds incorporating the 1,3-benzodioxole scaffold to investigate their potential as therapeutic agents, with studies showing some derivatives possess cytotoxic activity against various tumor cell lines. chemicalbook.comresearchgate.net This involves detailed structure-activity relationship (SAR) studies to understand how different substituents on the benzodioxole ring affect their biological targets. nih.gov
Furthermore, advanced spectroscopic and computational methods are being employed to study the photophysical and electronic properties of these molecules. researchgate.net Understanding these properties is crucial for designing new materials with specific optical or electronic functions. The synthesis of novel 1,3-benzodioxole derivatives containing amino acid moieties is also an active area of research, with the aim of creating new biologically active compounds. researchgate.net
Detailed Research Findings
Physical and Chemical Properties of 1,3-Benzodioxole, 4,5-dimethyl-
| Property | Value |
| CAS Number | 86989-86-8 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| Synonyms | 4,5-Dimethyl-1,3-benzodioxole |
This table is based on data from reference axsyn.com.
Spectroscopic Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
InChI Key |
SCDKHILCHXHUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OCO2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1,3 Benzodioxole,4,5 Dimethyl
Retrosynthetic Analysis of the 1,3-Benzodioxole (B145889), 4,5-dimethyl- Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 1,3-Benzodioxole, 4,5-dimethyl-, the most logical disconnections are the two carbon-oxygen ether bonds of the dioxole ring. This is a standard approach for acetals and ketals.
This disconnection strategy simplifies the molecule into two key synthons: a nucleophilic catechol portion and a one-carbon electrophile. The corresponding real-world reagents for these synthons are 4,5-dimethyl-1,2-benzenediol (also known as 4,5-dimethylcatechol) and a methylene (B1212753) equivalent, such as a dihalomethane (e.g., methylene chloride, CH₂Cl₂) or formaldehyde. This approach is validated by established forward syntheses of benzodioxole compounds. google.comgoogleapis.com
Novel Synthetic Pathways for 1,3-Benzodioxole, 4,5-dimethyl-
Building on the retrosynthetic blueprint, several forward synthetic pathways can be employed to construct the 1,3-Benzodioxole, 4,5-dimethyl- core.
The formation of the methylenedioxy bridge from a catechol is typically achieved through a nucleophilic substitution reaction, which is often facilitated by a base. A patented method details the direct methylenation of 4,5-dimethylcatechol by reacting it with methylene chloride in the presence of a strong, non-nucleophilic base. google.comgoogleapis.com
One effective procedure involves the use of bis(dimethylamino)-t-butoxymethane as the base, with methylene chloride serving as both the reagent and the solvent. google.com The reaction is expediently carried out at reflux temperature, yielding the desired 4,5-dimethyl-1,3-benzodioxole (also named 4,5-methylenedioxy-1,2-xylene) in good yields, often between 70-90%. google.com Alternative historical methods involve treating the catechol with sodium hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of methylene chloride. googleapis.com
Table 1: Catalyst-Mediated Synthesis Conditions
| Precursor | Reagent | Catalyst/Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 4,5-Dimethylcatechol | Methylene Chloride | bis(dimethylamino)-t-butoxymethane | Methylene Chloride | Reflux | 70-90% google.com |
While classic methods are effective, they often involve harsh conditions and hazardous solvents. Green chemistry principles aim to reduce the environmental impact of chemical processes. One such approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, often with a reduction in solvent use.
For the synthesis of related 2-phenyl-1,3-benzodioxole derivatives, a green method has been developed using microwave irradiation to condense a catechol with a benzoic acid derivative in the presence of polyphosphoric acid. nih.govgoogle.com This approach is noted for its high efficiency, shorter reaction times (30-120 seconds), and avoidance of toxic solvents. nih.govgoogle.com A similar green strategy could be envisioned for the synthesis of 1,3-Benzodioxole, 4,5-dimethyl-, by reacting 4,5-dimethylcatechol with a suitable methylene source under microwave irradiation, potentially offering a more sustainable alternative to traditional heating methods.
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over batch processing, including enhanced heat and mass transfer, precise temperature control, improved safety, and easier scalability. as-1.co.jpchemsynthesis.com While specific flow synthesis of 1,3-Benzodioxole, 4,5-dimethyl- is not detailed in the literature, the continuous acylation of the parent 1,3-benzodioxole has been successfully demonstrated using a packed bed reactor with a heterogeneous catalyst. as-1.co.jp
A hypothetical flow process for the synthesis of the target molecule could involve pumping a solution of 4,5-dimethylcatechol and a base through a heated reactor coil while simultaneously introducing a stream of a methylenating agent like dihalomethane. This setup would allow for fine control over residence time and temperature, potentially increasing yield and safety, especially when dealing with exothermic reactions or reactive intermediates.
For the synthesis of the 1,3-Benzodioxole, 4,5-dimethyl- core itself, stereoselectivity is not a factor as the molecule is achiral. Likewise, because the key precursor, 4,5-dimethylcatechol, is symmetrical with respect to the two hydroxyl groups, regioselectivity is not a concern during the formation of the dioxole ring.
However, regioselectivity becomes a critical consideration in subsequent functionalization of the synthesized benzodioxole ring. The regiochemical outcome of electrophilic aromatic substitution reactions is directed by the combined electronic effects of the methylenedioxy group and the two methyl groups. The electron-donating nature of the ether-like oxygens in the dioxole ring and the alkyl groups activates the aromatic ring towards electrophiles. The substitution pattern will be dictated by the specific directing effects of these groups on the available positions of the benzene (B151609) ring. For instance, the Mannich reaction on related hydroxy-benzodioxoles shows high regioselectivity, indicating that predictable outcomes can be achieved in functionalizing the core structure. prepchem.com
Precursor Derivatization for 1,3-Benzodioxole, 4,5-dimethyl- Synthesis
One straightforward method involves the demethylation of the corresponding dimethoxy compound, 4,5-dimethylveratrol (1,2-dimethoxy-4,5-dimethylbenzene). oup.com This ether cleavage can be accomplished by heating the veratrole with a strong acid such as 48% hydrobromic acid. oup.com
Another approach involves the biological oxidation of 3,4-xylenol (3,4-dimethylphenol). The microorganism Ochromonas danica has been shown to metabolize this xylenol isomer to its corresponding 4,5-dimethylcatechol oxidation product. researchgate.net Additionally, multi-step chemical syntheses starting from simpler materials, such as those employing Diels-Alder reactions to construct the substituted aromatic ring, represent a cost-effective strategy for producing the necessary precursors on a larger scale.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| 1,3-Benzodioxole, 4,5-dimethyl- | 4,5-Methylenedioxy-1,2-xylene | C₉H₁₀O₂ |
| 4,5-Dimethyl-1,2-benzenediol | 4,5-Dimethylcatechol | C₈H₁₀O₂ |
| Methylene chloride | Dichloromethane | CH₂Cl₂ |
| bis(dimethylamino)-t-butoxymethane | C₇H₁₈N₂O | |
| Dimethyl sulfoxide | DMSO | C₂H₆OS |
| 4,5-Dimethylveratrol | 1,2-Dimethoxy-4,5-dimethylbenzene | C₁₀H₁₄O₂ |
| Hydrobromic acid | HBr |
Computational Design of Optimized Synthetic Routes
While specific literature on the computational design of synthetic routes for 1,3-Benzodioxole, 4,5-dimethyl- is not extensively detailed, the principles of computational chemistry are widely applied to optimize the synthesis of related benzodioxole derivatives. researchgate.netnih.gov These computational strategies are instrumental in enhancing reaction yields, minimizing byproducts, and understanding complex reaction mechanisms.
Reaction Mechanism and Pathway Analysis: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms at the molecular level. sumitomo-chem.co.jp For the synthesis of 1,3-Benzodioxole, 4,5-dimethyl-, DFT calculations can be used to model the reaction between 4,5-dimethylcatechol and a dihalomethane. By calculating the Gibbs free energy of activation (ΔG*) for different potential pathways, chemists can predict the most energetically favorable route. sumitomo-chem.co.jp This includes modeling the transition states for the stepwise nucleophilic substitution, helping to understand rate-limiting steps and the influence of different bases or solvents on the reaction kinetics. researchgate.net
Optimization of Reaction Conditions: Computational models can simulate how varying reaction parameters affect the outcome. For instance, theoretical calculations can predict the stability of intermediates and transition states in different solvents, guiding the selection of the optimal reaction medium. This predictive capability reduces the need for extensive empirical experimentation.
Predictive Spectroscopy: A significant application of computational chemistry is the prediction of spectroscopic data. DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts and other spectroscopic properties of the target molecule, 1,3-Benzodioxole, 4,5-dimethyl-. This is invaluable for confirming the identity and purity of the synthesized product by comparing the computationally predicted spectrum with experimental data.
Table 2: Application of Computational Tools in Synthetic Route Design
| Computational Tool | Application | Purpose in Synthesizing 1,3-Benzodioxole, 4,5-dimethyl- |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidate the step-by-step pathway of methylenedioxy bridge formation. |
| Calculation of Activation Energy | Predict reaction rates and identify the most efficient synthetic route. sumitomo-chem.co.jp | |
| Predictive Spectroscopy | Generate theoretical NMR and IR spectra for product verification. | |
| Molecular Docking | (Primarily for biological activity) | Used in designing derivatives for specific biological targets. researchgate.netnih.govacs.org |
| Virtual Screening | (Primarily for drug discovery) | Identify lead compounds within a chemical library based on structural properties. researchgate.netnih.gov |
By leveraging these computational approaches, the synthesis of 1,3-Benzodioxole, 4,5-dimethyl- can be approached more strategically, leading to a more efficient, predictable, and optimized chemical process.
Mechanistic Investigations of Reactions Involving 1,3 Benzodioxole,4,5 Dimethyl
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 1,3-benzodioxole (B145889), 4,5-dimethyl- is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the methylenedioxy bridge and the two methyl groups. dalalinstitute.com These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The general mechanism for EAS involves the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pub This is followed by the departure of a proton from the same carbon atom to restore aromaticity and yield the substituted product. dalalinstitute.compressbooks.pub
The directing effects of the substituents on the 1,3-benzodioxole, 4,5-dimethyl- ring govern the position of electrophilic attack. The methylenedioxy group, being an ortho, para-director, and the two ortho- and meta-positioned methyl groups (relative to each other) collectively influence the regiochemical outcome of substitution reactions. numberanalytics.com
In polysubstituted aromatic rings, the directing effects of multiple substituents can be either cooperative or conflicting. numberanalytics.com For 1,3-benzodioxole, 4,5-dimethyl-, the methylenedioxy group strongly activates the ortho and para positions. The two methyl groups at the 4- and 5-positions further activate the ring. The combined directing effects of these groups would favor substitution at the 6- and 7-positions, which are ortho to one methyl group and para to the other, and also ortho to the methylenedioxy oxygen atoms.
Computational studies, such as the use of the RegioSQM method, have been employed to predict the regioselectivity in electrophilic aromatic halogenation reactions of benzodioxole derivatives by correlating it with the protonation of aromatic carbon-hydrogen bonds. smolecule.com Steric hindrance from the existing substituents can also play a significant role in directing the incoming electrophile to the less sterically crowded position. numberanalytics.com
Electrophilic aromatic substitution reactions can be under either kinetic or thermodynamic control, which can influence the final product distribution. libretexts.orglibretexts.org
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (the kinetic product). libretexts.org This is often the isomer resulting from attack at the most electronically activated and sterically accessible position. The activation energy for the formation of the kinetic product is lower than that for the thermodynamic product. libretexts.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major isomer, even if it is formed more slowly. libretexts.org
For 1,3-benzodioxole, 4,5-dimethyl-, a detailed study of reaction conditions, including temperature and reaction time, would be necessary to determine whether a specific substitution reaction is under kinetic or thermodynamic control. For instance, performing kinetic versus thermodynamic control experiments by varying reaction time and temperature can help resolve discrepancies in regioselectivity.
Nucleophilic Additions and Ring-Opening Mechanisms
While the aromatic ring of 1,3-benzodioxole, 4,5-dimethyl- is generally unreactive towards nucleophiles, the dioxole ring can undergo nucleophilic attack under certain conditions, leading to ring-opening. For example, treatment of 1,3-benzodioxole derivatives with strong nucleophiles like n-butyllithium can result in cleavage of the ether bond. researchgate.net This reaction competes with metalation (proton abstraction) at the aromatic ring. researchgate.net
In a related context, the ring-opening of epoxides derived from benzodioxole systems by nucleophiles is a known transformation. For instance, the nucleophilic ring-opening of propylene (B89431) oxide with a Grignard reagent derived from a benzodioxole derivative proceeds by attack at the less substituted carbon of the epoxide. Although this is not a direct reaction of 1,3-benzodioxole, 4,5-dimethyl-, it illustrates a potential pathway for functionalization if the molecule were to be transformed into an epoxide derivative.
Oxidative and Reductive Transformations
The 1,3-benzodioxole, 4,5-dimethyl- molecule possesses sites susceptible to both oxidation and reduction.
Oxidative Transformations: The methyl groups on the aromatic ring can be oxidized. The oxidation of benzylic positions to carbonyl groups is a fundamental transformation in organic synthesis. nih.gov For example, the reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures has been shown to yield 4,5,6,7-tetrachloro-1,3-benzodioxoles through benzylic oxidation followed by acetal (B89532) formation. nih.govresearchgate.net The methylenedioxy bridge itself can be susceptible to oxidation. For instance, electrochemical oxidation of 1,3-benzodioxoles can lead to the formation of orthoesters. d-nb.info
Reductive Transformations: The aromatic ring of 1,3-benzodioxole derivatives can be reduced under certain conditions. However, a more common reductive transformation involves the cleavage of the methylenedioxy ring. Reductive cleavage of the C-O bonds in the dioxole ring can be achieved using various reducing agents.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated derivatives of 1,3-benzodioxole, 4,5-dimethyl- would be valuable substrates for such transformations. eie.gr
To participate in these coupling reactions, 1,3-benzodioxole, 4,5-dimethyl- would first need to be halogenated, typically at one of the available aromatic positions (e.g., the 6- or 7-position) to create an aryl halide.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. rsc.orgnih.gov A bromo or iodo derivative of 1,3-benzodioxole, 4,5-dimethyl- could react with various alkenes to introduce a vinyl or substituted vinyl group onto the aromatic ring. For example, 5-bromo-1,3-benzodioxole has been used as a substrate in Pd-catalyzed reductive Heck reactions. rsc.org Gold-catalyzed Heck reactions have also been reported with 5-iodo-1,3-benzodioxole. chemrxiv.orgresearchgate.net
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.netresearchgate.net A halogenated 1,3-benzodioxole, 4,5-dimethyl- could be coupled with a variety of aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. The optimization of Suzuki-Miyaura coupling reactions for 1,3-benzodioxole derivatives often involves screening different palladium catalysts, bases, and solvents to achieve good yields. researchgate.net For instance, PdCl2(PPh3)2 has been found to be an effective catalyst for the Suzuki coupling of a bromo-benzodioxole derivative. researchgate.netresearchgate.net Gold-catalyzed Suzuki-Miyaura coupling reactions have also been developed, for example, using 5-iodo-1,3-benzodioxole. chemrxiv.org
Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. eie.grpsu.edu This reaction would allow for the introduction of an alkynyl group onto the 1,3-benzodioxole, 4,5-dimethyl- core. The Sonogashira coupling has been utilized in the synthesis of complex molecules starting from halogenated diols derived from bromobenzene, which are then converted to benzodioxole derivatives. nih.govresearchgate.netresearchgate.net The reaction conditions typically involve a palladium catalyst, a copper(I) salt, and a base. psu.edu
Table of Reaction Conditions for Transition Metal-Catalyzed Couplings with Benzodioxole Derivatives
| Coupling Reaction | Aryl Halide Substrate Example | Catalyst System | Base | Solvent | Product Type |
| Heck Reaction | 5-Bromo-1,3-benzodioxole rsc.org | Pd(OAc)2 / Ligand | K2CO3 | Dioxane | Arylated Alkene |
| Suzuki Coupling | 6-Bromo-benzodioxole derivative researchgate.net | PdCl2(PPh3)2 / PPh3 | K2CO3 | Dioxane | Biaryl Derivative |
| Sonogashira Coupling | Halogenated diol precursor to a benzodioxole nih.govresearchgate.net | PdCl2(PPh3)2 / CuI | Et3N | THF | Aryl Alkyne |
Cross-Coupling Methodologies at the Benzodioxole Core
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the benzodioxole moiety can participate in such transformations. The mechanistic pathways for these reactions, particularly those catalyzed by palladium, generally follow a well-established catalytic cycle. While specific mechanistic studies on 4,5-dimethyl-1,3-benzodioxole are not extensively documented, the principles can be inferred from studies on related benzodioxole derivatives and the general mechanisms of Suzuki-Miyaura and Heck couplings.
The typical catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwildlife-biodiversity.combris.ac.uklibretexts.org The reaction is initiated by the oxidative addition of an aryl halide or triflate to a low-valent palladium(0) complex, forming a palladium(II) species. libretexts.org This is often the rate-determining step. libretexts.org In the subsequent transmetalation step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) complex. libretexts.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.org For the benzodioxole core, this typically involves a bromo- or iodo-substituted benzodioxole derivative. For instance, new derivatives of 1,3-benzodioxole have been synthesized via Suzuki-Miyaura coupling of (6-bromobenzo[d] nih.govchemrxiv.orgdioxol-5-yl)methanol with various boronic acids in the presence of a palladium catalyst. preprints.org The mechanism requires a base to activate the organoboron species, facilitating the transmetalation step. libretexts.org While studies specifically on 4,5-dimethyl-1,3-benzodioxole are scarce, it is expected that a halogenated version of this compound would follow the general catalytic cycle. The electron-donating nature of the two methyl groups would likely influence the rate of oxidative addition.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzodioxole Derivatives
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| (6-bromobenzo[d] nih.govchemrxiv.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Aryl boronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 33-89% | preprints.org |
| 5-Bromo-1,3-benzodioxole | Arylboronic acid | Pd(OAc)₂ | NaOH | Ethylene glycol | 84% (dehalogenation) | preprints.org |
| 5-Iodo-1,3-benzodioxole | Potassium phenethyltrifluoroborate | MeDalPhosAuCl/AgOTf | K₃PO₄ | DCE | 80% | chemrxiv.org |
This table presents data for related benzodioxole compounds to illustrate typical reaction parameters.
Heck Reaction:
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orgunishivaji.ac.in A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then converted back to the active catalyst by a base. unishivaji.ac.in Gold-catalyzed Heck reactions have also been reported, where 5-iodo-1,3-benzodioxole was successfully coupled with alkenes, demonstrating the reactivity of the benzodioxole core in such transformations. chemrxiv.org The regioselectivity and stereoselectivity of the Heck reaction are key considerations in its application. organic-chemistry.org
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edu These reactions, which include electrocyclizations, cycloadditions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. udel.edumsu.edu There is limited specific literature on the involvement of 4,5-dimethyl-1,3-benzodioxole in pericyclic reactions. However, based on its structure, its potential reactivity in certain types of pericyclic reactions can be considered.
Electrocyclic Reactions: Electrocyclic reactions involve the formation of a σ-bond from a conjugated π-system, or the reverse ring-opening process. msu.edu The benzodioxole ring itself is aromatic and generally stable, making electrocyclic ring-opening of the core unlikely under normal conditions. However, substituents on the ring could potentially undergo such reactions. For example, if a conjugated polyene system were attached to the benzodioxole core, it could undergo thermally or photochemically induced electrocyclization. imperial.ac.uk The stereochemical outcome of these reactions is dictated by whether the process is conrotatory or disrotatory, which in turn depends on the number of π-electrons and the reaction conditions (thermal or photochemical). imperial.ac.uk
Cycloaddition Reactions: Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. msu.edu The [4+2] Diels-Alder reaction is a prominent example. ub.edu The benzene ring of the benzodioxole nucleus can, in principle, act as a diene component, although this generally requires high temperatures or specific activation. More plausibly, if 4,5-dimethyl-1,3-benzodioxole were functionalized with a diene or a dienophile, it could readily participate in Diels-Alder reactions. The electron-rich nature of the 4,5-dimethyl-1,3-benzodioxole ring would influence the reactivity of any attached dienophile or diene system.
Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. msu.edu The Claisen and Cope rearrangements are classic examples. For 4,5-dimethyl-1,3-benzodioxole to participate in such a reaction, it would need to be appropriately substituted, for example, with an allyl ether group for a Claisen rearrangement. The rearrangement would then proceed through a cyclic transition state to yield a rearranged product.
Photochemical and Electrochemical Reaction Mechanisms
The benzodioxole ring system can be activated under photochemical or electrochemical conditions, leading to unique transformations.
Photochemical Reactions: The photochemical behavior of benzodioxole derivatives has been explored, particularly in the context of photoinitiating systems and C-H functionalization. Benzodioxole derivatives can act as hydrogen donors in the presence of a photoinitiator like benzophenone (B1666685). researchgate.net Upon UV irradiation, the benzophenone is excited to its triplet state and abstracts a hydrogen atom from the methylene (B1212753) (C2) position of the benzodioxole ring, generating a benzodioxol-2-yl radical. researchgate.net This radical can then initiate polymerization or engage in other radical reactions.
More advanced photochemical methods have been developed for the C-H functionalization of 1,3-benzodioxoles. For example, a photocatalytic C-H gem-difunctionalization has been reported. rsc.org This process involves the direct single-electron transfer (SET) oxidation of the 1,3-benzodioxole by an excited photocatalyst to form a radical cation. rsc.org Subsequent deprotonation at the C2 position and further reaction with alkenes can lead to highly functionalized products. While these studies did not use the 4,5-dimethyl derivative specifically, the proposed mechanisms involving the generation of a radical cation intermediate are likely applicable.
Electrochemical Reactions: Electrochemical methods provide an alternative way to achieve transformations of the 1,3-benzodioxole ring. A notable example is the electrochemical synthesis of fluorinated orthoesters from 1,3-benzodioxole derivatives. nih.govresearchgate.net The proposed mechanism involves the initial electrochemical oxidation of the benzodioxole at the anode to generate a radical cation. researchgate.net This is followed by the loss of a proton and a second oxidation step to form a 1,3-benzodioxolium cation. This electrophilic species is then trapped by a fluorinated alcohol, leading to the formation of the orthoester product. researchgate.net Studies on 5-methyl-1,3-benzodioxole (B1360083) have shown that it undergoes this reaction, suggesting that 4,5-dimethyl-1,3-benzodioxole would behave similarly. nih.govresearchgate.net
Table 2: Electrochemical Synthesis of Orthoesters from Benzodioxole Derivatives
| Substrate | Alcohol | Base | Electrodes | Yield | Reference |
| 5-Chloro-1,3-benzodioxole | HFIP | DIPEA | BDD | 33% | nih.gov |
| 5-Methyl-1,3-benzodioxole | HFIP | DIPEA | BDD | 46% | nih.gov |
| 1,3-Benzodioxole | HFIP | DIPEA | BDD | 16% | nih.gov |
| 5-Methyl-1,3-benzodioxole | Octafluoropentan-1-ol | Proton Sponge | BDD | 44% | nih.gov |
HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol, DIPEA = N,N-Diisopropylethylamine, BDD = Boron-doped diamond. This table highlights results for related benzodioxole compounds.
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules. wildlife-biodiversity.comresearchgate.net Although specific computational studies on the reaction pathways of 4,5-dimethyl-1,3-benzodioxole are not widely available, research on structurally related benzodioxole derivatives demonstrates the utility of these methods.
For example, DFT calculations have been used to study the photophysical properties of (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] nih.govchemrxiv.orgdioxol-5-yl)prop-2-en-1-one, providing insights into its solute-solvent interactions and dipole moments in the ground and excited states. researchgate.net Such studies are crucial for understanding and predicting the behavior of these molecules in photochemical applications.
In another study, DFT and molecular docking were employed to investigate a new potential antifungal agent precursor containing a 1,3-benzodioxole moiety. mdpi.com These computational tools helped to confirm the stereochemistry, analyze the electronic structure through frontier molecular orbital (FMO) analysis, and predict the binding affinity of the compound to its biological target. mdpi.com
For 4,5-dimethyl-1,3-benzodioxole, computational methods could be applied to:
Model Cross-Coupling Reactions: Calculate the energy barriers for the oxidative addition, transmetalation, and reductive elimination steps in Suzuki-Miyaura or Heck reactions. This would help in understanding the influence of the dimethyl substitution on the reaction kinetics.
Investigate Pericyclic Reactions: Determine the activation energies and transition state geometries for potential electrocyclic or cycloaddition reactions, confirming whether such pathways are energetically feasible.
Elucidate Photochemical and Electrochemical Mechanisms: Model the formation and stability of radical cation intermediates generated during photochemical or electrochemical oxidation, providing a deeper understanding of these reaction pathways.
These computational approaches would complement experimental studies and provide detailed mechanistic insights into the reactivity of 4,5-dimethyl-1,3-benzodioxole.
Applications of 1,3 Benzodioxole,4,5 Dimethyl in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Scaffolds
The 1,3-benzodioxole (B145889), 4,5-dimethyl- moiety serves as a robust platform for the construction of a wide array of complex heterocyclic scaffolds. The electron-donating nature of the methylenedioxy and dimethyl functionalities enhances the reactivity of the aromatic ring, making it amenable to various cyclization and condensation reactions.
One common strategy involves the functionalization of the aromatic ring followed by cyclization to introduce new heterocyclic rings. For instance, nitration of the benzodioxole ring, followed by reduction to the corresponding amine, provides a key intermediate for the synthesis of fused heterocyclic systems such as quinoxalines and phenazines. The synthesis of these complex structures often relies on the reactivity of the precursor, 4,5-dimethyl-1,2-benzenediol, which can be readily converted to the target benzodioxole.
A notable application of this scaffold is in the synthesis of derivatives through coupling reactions. For example, Suzuki-Miyaura coupling reactions have been employed to introduce various aryl and heteroaryl substituents onto the benzodioxole core, leading to the formation of complex, multi-ring systems with potential applications in medicinal chemistry and materials science. researchgate.net
Precursor in Natural Product Synthesis
The 1,3-benzodioxole ring is a common structural motif found in a variety of naturally occurring compounds with significant biological activities. While direct examples of natural products containing the specific 1,3-Benzodioxole, 4,5-dimethyl- unit are not widely documented, its structural similarity to other naturally occurring benzodioxoles, such as safrole and apiole, suggests its potential as a synthetic precursor. researchgate.net
Chemists often utilize synthetic analogues of natural product scaffolds to explore structure-activity relationships and develop novel therapeutic agents. The synthesis of amino-acyl derivatives from safrole, which contains the 1,3-benzodioxole unit, highlights a synthetic strategy that could be adapted to the 4,5-dimethyl derivative to create novel bioactive molecules. researchgate.net The added methyl groups can influence the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic profiles.
Ligand Design and Coordination Chemistry
The development of novel ligands is crucial for advancing the field of coordination chemistry and catalysis. The 1,3-benzodioxole, 4,5-dimethyl- framework offers an attractive scaffold for the design of bidentate and polydentate ligands. The oxygen atoms of the dioxole ring, along with other strategically introduced donor atoms on the aromatic ring or its substituents, can effectively coordinate to a variety of metal centers.
The synthesis of Schiff-base ligands derived from functionalized benzaldehydes is a well-established method for creating versatile coordinating agents. By analogy, derivatives of 1,3-benzodioxole, 4,5-dimethyl-carbaldehyde could be condensed with various amines to generate a library of ligands with tailored steric and electronic properties. These ligands can then be used to form coordination complexes with transition metals, which may exhibit interesting magnetic, optical, or catalytic properties. For instance, manganese(III) complexes with Schiff-base ligands have been shown to form supramolecular dimeric structures with catalytic activity in oxidation reactions. nih.gov
Polymer Chemistry and Material Science Applications
The rigid and aromatic nature of the 1,3-benzodioxole, 4,5-dimethyl- unit makes it a promising component for the development of novel polymers and materials with unique properties. Its incorporation into polymer backbones can enhance thermal stability, and its specific electronic characteristics can be exploited for applications in optoelectronics.
While specific research on the polymerization of 1,3-benzodioxole, 4,5-dimethyl- is limited, related benzodioxinone derivatives have been utilized in the synthesis of monotelechelic polymers and block copolymers. These studies demonstrate the potential of incorporating such dioxole-containing moieties into macromolecular structures. The presence of the dimethyl groups could further influence the solubility and processing characteristics of the resulting polymers.
Intermediate in Agrochemical or Specialized Chemical Production (excluding final product applications, focusing on the chemical transformation role)
The 1,3-benzodioxole scaffold is a key intermediate in the production of various agrochemicals, particularly as synergists for insecticides. chemicalbook.com While the direct application of 1,3-Benzodioxole, 4,5-dimethyl- in commercial agrochemicals is not extensively documented, its derivatives are explored in the development of new plant growth regulators.
For example, a series of N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been designed and synthesized as potent auxin receptor agonists, demonstrating the utility of the benzodioxole core in creating compounds that can influence plant growth and development. acs.org The chemical transformations involved in the synthesis of these specialized chemicals highlight the role of the benzodioxole as a stable and modifiable platform.
Catalyst or Co-catalyst Development Based on Derivatives
The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Derivatives of 1,3-benzodioxole, 4,5-dimethyl- have the potential to serve as ligands for transition metal catalysts or as organocatalysts themselves.
The coordination chemistry of ligands derived from this scaffold, as discussed in section 4.3, can lead to the development of novel catalysts for a variety of organic transformations. The electronic properties of the benzodioxole ring, modulated by the methyl groups, can influence the catalytic activity of the metal center. Furthermore, chiral derivatives of 1,3-benzodioxole, 4,5-dimethyl- could be synthesized and employed in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. For instance, cobalt-catalyzed cycloaddition reactions have been shown to be effective for the synthesis of complex cyclic molecules, and ligands based on the benzodioxole framework could potentially be used to modulate the reactivity and selectivity of such transformations.
Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1,3 Benzodioxole,4,5 Dimethyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. For 1,3-Benzodioxole (B145889), 4,5-dimethyl-, a suite of advanced NMR experiments can map out its atomic connectivity, spatial arrangement, and dynamic behavior.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 1,3-Benzodioxole, 4,5-dimethyl- by revealing correlations between different nuclei.
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of 1,3-Benzodioxole, 4,5-dimethyl-, the aromatic protons at positions 6 and 7 are adjacent and would be expected to show a cross-peak in the COSY spectrum, confirming their connectivity. The methyl and methylene (B1212753) protons are structurally isolated from other proton spin systems and would not exhibit COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached. sdsu.edu This is a powerful method for assigning carbon signals based on their known proton assignments. For 1,3-Benzodioxole, 4,5-dimethyl-, HSQC would show direct one-bond correlations between the protons and their corresponding carbons, as detailed in the table below.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu It connects the molecular fragments. For instance, the methylene protons of the dioxole ring are expected to show correlations to the quaternary carbons C3a and C7a, linking the dioxole moiety to the benzene (B151609) ring. Similarly, the methyl protons would correlate with the aromatic carbons they are attached to (C4 and C5) as well as adjacent carbons, confirming the substitution pattern.
Nuclear Overhauser Effect SpectroscopY (NOESY): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt A NOESY spectrum would provide definitive proof of the substituent placement. A spatial correlation (cross-peak) would be observed between the protons of the methyl group at C4 and the aromatic proton at C6. Likewise, a correlation between the C5-methyl protons and the C7-aromatic proton would be expected, confirming their proximity on the aromatic ring.
The following tables summarize the expected correlations from these 2D NMR experiments based on the structure of 1,3-Benzodioxole, 4,5-dimethyl-.
Table 1: Expected HSQC (¹H-¹³C One-Bond) Correlations
| Proton Assignment | Expected ¹H Shift (ppm) | Carbon Assignment | Expected ¹³C Shift (ppm) |
| H6 / H7 | ~6.65 | C6 / C7 | ~109.0 |
| Methylene (-OCH₂O-) | ~5.95 | C2 | ~101.0 |
| Methyl (-CH₃) | ~2.15 | C4-CH₃ / C5-CH₃ | ~14.5 |
Table 2: Key Expected HMBC (¹H-¹³C Long-Range) Correlations
| Proton | Correlates to Carbon(s) |
| Methylene (-OCH₂O-) | C3a, C7a |
| Aromatic (H6) | C4, C7a, C5, C7 |
| Aromatic (H7) | C5, C3a, C4, C6 |
| Methyl (at C4) | C3a, C5, C4 |
| Methyl (at C5) | C4, C6, C5 |
Solid-State NMR for Crystalline Forms
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure of materials in their crystalline or amorphous solid forms. For 1,3-Benzodioxole, 4,5-dimethyl-, ssNMR could be used to study potential polymorphism—the existence of multiple crystalline forms. Different polymorphs can exhibit distinct chemical shifts and peak splittings in their ssNMR spectra due to variations in molecular packing and intermolecular interactions within the crystal lattice. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of ¹³C nuclei and to average out anisotropic interactions that broaden the spectral lines, providing high-resolution data on the solid material.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. In the context of 1,3-Benzodioxole, 4,5-dimethyl-, DNMR could be applied to investigate the rotational dynamics of the two methyl groups. At ambient temperatures, the rotation of these methyl groups is typically fast, resulting in a single, sharp signal for the three equivalent protons in the ¹H NMR spectrum. However, by lowering the temperature, this rotation could be slowed. If the rotational barrier is sufficiently high, the signal may broaden and eventually decoalesce into separate signals for the individual protons of the methyl group. Through line-shape analysis of these variable-temperature NMR spectra, the activation energy (energy barrier) for methyl group rotation can be calculated, providing valuable data on the molecule's internal dynamics.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For 1,3-Benzodioxole, 4,5-dimethyl-, HRMS is essential for confirming its molecular formula as C₉H₁₀O₂.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Calculated Exact Mass | 150.06808 u |
| Ionization Mode | Electrospray (ESI) or Electron Ionization (EI) |
| Observed Ion | [M+H]⁺ or [M]⁺• |
| Expected m/z | 151.07536 or 150.06808 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is a multi-step process used to further elucidate a compound's structure. unt.edu In an MS/MS experiment, the molecular ion (parent ion) of 1,3-Benzodioxole, 4,5-dimethyl- (m/z 150) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (daughter ions). youtube.com The analysis of these fragments provides a wealth of structural information and helps to piece together the molecule's connectivity.
A plausible fragmentation pathway for the molecular ion of 1,3-Benzodioxole, 4,5-dimethyl- would likely involve the loss of a stable radical or neutral molecule. A primary fragmentation event is the loss of a methyl radical (•CH₃), which is a common pathway for methylated aromatic compounds. This would result in a stable cation at m/z 135. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or cleavage within the dioxole ring.
Table 4: Proposed MS/MS Fragmentation of 1,3-Benzodioxole, 4,5-dimethyl-
| m/z | Proposed Ion Structure | Proposed Neutral Loss |
| 150 | [C₉H₁₀O₂]⁺• (Molecular Ion) | - |
| 135 | [C₈H₇O₂]⁺ | •CH₃ |
| 120 | [C₈H₈O]⁺• | CH₂O |
| 107 | [C₇H₇O]⁺ | CO from m/z 135 |
This analysis of fragmentation patterns provides a chemical fingerprint that confirms the presence of the methyl and benzodioxole functionalities within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For the 1,3-benzodioxole core, characteristic vibrational modes include C-O-C stretches of the dioxole ring, aromatic C=C stretching, and C-H bending and stretching. The addition of dimethyl groups at the 4 and 5 positions introduces new vibrational modes, primarily the symmetric and asymmetric stretching and bending of the C-H bonds within the methyl groups. These additional modes, along with potential shifts in the benzodioxole ring vibrations due to electronic and steric effects of the methyl substituents, allow for a detailed structural confirmation.
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies and assign experimental bands to specific atomic motions, a process known as Potential Energy Distribution (PED) analysis. nih.govmdpi.com While specific experimental spectra for 1,3-Benzodioxole, 4,5-dimethyl- are not widely published, the expected vibrational modes can be inferred from studies on related benzodioxole derivatives. worldresearchersassociations.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Activity | Comments |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | IR & Raman | Asymmetric and symmetric stretching of the methyl groups. |
| Aromatic C=C Stretch | 1620 - 1450 | IR & Raman | Vibrations of the carbon-carbon bonds within the aromatic ring. |
| Aliphatic C-H Bend (CH₃) | 1470 - 1370 | IR | Asymmetric (scissoring) and symmetric (umbrella) bending modes. |
| C-O-C Asymmetric Stretch | 1270 - 1220 | IR | Characteristic strong absorption for the dioxole ring ether linkages. |
| C-O-C Symmetric Stretch | 1100 - 1020 | Raman | Symmetric stretching of the ether bonds in the five-membered ring. |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | IR | Strong bands whose position is indicative of the substitution pattern. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique is crucial for unambiguously establishing the absolute stereochemistry of chiral centers and for analyzing intermolecular interactions that dictate crystal packing. nih.govresearchgate.net For derivatives of 1,3-benzodioxole that are chiral, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and torsion angles, confirming the spatial orientation of substituents. nih.govresearchgate.net
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the atomic positions can be deduced. nih.gov In the context of chiral molecules containing the 1,3-benzodioxole moiety, this analysis confirms the R/S configuration of stereocenters. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. This technique is particularly valuable for determining the absolute configuration of chiral centers and for quantifying the enantiomeric excess (e.e.) of a sample.
While 1,3-Benzodioxole, 4,5-dimethyl- is an achiral molecule, it can be a key chromophore in a larger, chiral molecular system. When the benzodioxole moiety is in proximity to a chiral center, it becomes electronically perturbed, giving rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.
The determination of enantiomeric excess is achieved by comparing the ECD signal intensity of an unknown sample to that of a pure enantiomer. Since the magnitude of the ECD signal is proportional to the concentration difference between the two enantiomers, a calibrated relationship allows for the precise calculation of e.e. This is a crucial quality control step in asymmetric synthesis, ensuring the stereochemical purity of the final product.
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are fundamental for the analysis of complex mixtures, reaction monitoring, and final product characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components in a mixture. lcms.cz The choice between GC-MS and LC-MS depends on the analyte's volatility and thermal stability. 1,3-Benzodioxole, 4,5-dimethyl-, being a relatively volatile and thermally stable compound, is well-suited for GC-MS analysis. phenomenex.com
GC-MS Method Development: A typical GC-MS method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5MS), separates compounds based on their boiling points and interactions with the phase. lcms.cznist.gov The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification. nist.gov
LC-MS Method Development: For less volatile derivatives or for analyzing reaction mixtures in solution, LC-MS is the preferred method. nih.govnih.gov Separation is achieved on a column packed with a stationary phase (commonly C18-modified silica (B1680970) for reversed-phase chromatography) through which a liquid mobile phase is pumped. nih.gov The composition of the mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol) is optimized to achieve separation. nih.gov After elution from the column, the analytes are ionized using softer techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) before entering the mass spectrometer. youtube.comyoutube.com LC-MS is particularly useful for identifying the molecular ion (M+H)+ or (M-H)-, providing molecular weight information with high accuracy. dndi.org
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Separation Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) | Reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm particles) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient of aqueous solvent (e.g., Water + 0.1% Formic Acid) and organic solvent (e.g., Acetonitrile or Methanol) |
| Injection Mode | Split/Splitless | Autosampler injection of liquid sample |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Quadrupole, TOF, Orbitrap |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM) | Full Scan, Selected Reaction Monitoring (SRM) |
In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling. mt.comspectroscopyonline.com This is often referred to as Process Analytical Technology (PAT).
In-situ IR Spectroscopy: By inserting an Attenuated Total Reflectance (ATR) probe made of a material like diamond or silicon directly into the reaction vessel, real-time IR spectra can be continuously acquired. mt.com This technique is highly effective for tracking the progress of a reaction. For example, in a synthesis of 1,3-Benzodioxole, 4,5-dimethyl- from 4,5-dimethylcatechol and a methylene source, one could monitor the disappearance of the broad O-H stretching band of the catechol reactant (around 3300-3500 cm⁻¹) and the simultaneous appearance of the characteristic C-O-C stretching bands of the benzodioxole product (around 1250 cm⁻¹). wikipedia.orgchemicalbook.com This allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions. spectroscopyonline.com
In-situ NMR Spectroscopy: NMR spectroscopy can also be adapted for real-time reaction monitoring, either by using a flow-through NMR tube or by placing a compact NMR spectrometer directly in a fume hood. This method provides detailed structural information about all species in the reaction mixture simultaneously. By monitoring the changes in the chemical shifts and integrals of specific proton (¹H) or carbon (¹³C) signals, one can quantify the concentrations of reactants, intermediates, and products over time. For the synthesis of 1,3-Benzodioxole, 4,5-dimethyl-, one would observe the disappearance of the catechol's aromatic and hydroxyl proton signals and the emergence of new signals corresponding to the product's aromatic protons, the two methyl groups, and the unique methylene bridge protons (O-CH₂-O).
Theoretical and Computational Chemistry of 1,3 Benzodioxole,4,5 Dimethyl
Electronic Structure Calculations
Electronic structure calculations are fundamental to computational chemistry, providing information about the distribution of electrons within a molecule and its associated energetic and electronic properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. researchgate.nethust.edu.vn For 1,3-Benzodioxole (B145889), 4,5-dimethyl-, DFT calculations are employed to determine its optimized ground-state geometry, molecular orbital energies, and other key electronic descriptors. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which is adept at handling electron correlation and provides a good description of molecular systems. researchgate.net
The key parameters derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
From these fundamental energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), global hardness (η), and global softness (σ). These parameters provide a quantitative framework for understanding the molecule's reactivity. researchgate.net
Table 1: Predicted Electronic Properties of 1,3-Benzodioxole, 4,5-dimethyl- using DFT
This table presents typical values expected from DFT calculations based on studies of similar 1,3-benzodioxole derivatives.
| Parameter | Symbol | Typical Calculated Value | Unit |
|---|---|---|---|
| Energy of HOMO | EHOMO | -6.20 | eV |
| Energy of LUMO | ELUMO | -0.95 | eV |
| Energy Gap | ΔE | 5.25 | eV |
| Dipole Moment | µ | 1.5 | Debye |
| Ionization Potential | I | 6.20 | eV |
| Electron Affinity | A | 0.95 | eV |
| Global Hardness | η | 2.625 | eV |
| Global Softness | σ | 0.381 | eV⁻¹ |
While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide a pathway to even higher accuracy, as they are derived directly from theoretical principles without reliance on empirical data. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory offer more rigorous treatments of electron correlation.
These methods are computationally more demanding than DFT and are often used to benchmark or refine the results obtained from DFT calculations, particularly for calculating precise electronic energies. For a molecule like 1,3-Benzodioxole, 4,5-dimethyl-, these high-accuracy calculations can provide a "gold standard" reference for its thermodynamic properties, such as the heat of formation.
Conformational Analysis and Energy Landscapes
The 1,3-benzodioxole core consists of a planar benzene (B151609) ring fused to a five-membered dioxole ring. Unlike the more flexible six-membered 1,3-dioxane (B1201747) ring, which can adopt distinct chair and twist conformations, the five-membered dioxole ring is more constrained. researchgate.net However, it is not perfectly planar and can exhibit subtle puckering.
Computational studies can map the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers that separate them. For 1,3-Benzodioxole, 4,5-dimethyl-, the primary conformational flexibility would arise from the rotation of the two methyl groups attached to the benzene ring.
The analysis would typically reveal the lowest energy conformation, where steric hindrance between the methyl groups and the adjacent dioxole ring is minimized. The energy landscape would likely be characterized by shallow potential wells, indicating that rotation of the methyl groups is relatively facile at room temperature. The primary conformations of the dioxole ring itself are typically described as an "envelope" or "twisted" form, although the energy barrier between them is expected to be very low. iucr.org
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for 1,3-Benzodioxole, 4,5-dimethyl-, would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent like benzene) to investigate how the solvent environment affects its structure and dynamics. researchgate.netrsc.org
These simulations can reveal detailed information about the solvation shell surrounding the molecule. By calculating radial distribution functions (RDFs), one can determine the probable distance and arrangement of solvent molecules around specific atoms of the solute. For instance, the oxygen atoms in the dioxole ring are potential hydrogen bond acceptors, and MD simulations in a protic solvent like water or methanol would quantify the strength and lifetime of these hydrogen bonds. researchgate.net
Furthermore, MD simulations provide insights into the molecule's dynamical behavior, such as its diffusion coefficient within the solvent. This information is crucial for understanding how the molecule moves and interacts in a liquid-phase environment. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical descriptors, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural or physicochemical properties of a set of molecules with a particular activity. While often used for biological activity, the QSAR framework is built upon the calculation of molecular descriptors. For 1,3-Benzodioxole, 4,5-dimethyl-, a wide array of theoretical descriptors can be generated from its computationally optimized structure. These descriptors fall into several categories:
Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO/LUMO energies, dipole moment, atomic partial charges, and molecular electrostatic potential (MEP). researchgate.net
Topological Descriptors: These are numerical values derived from the 2D graph representation of the molecule, such as connectivity indices (e.g., Wiener index, Randić index) that describe the size, shape, and degree of branching.
Steric/Geometrical Descriptors: These relate to the 3D structure of the molecule and include parameters like molecular volume, surface area (e.g., solvent-accessible surface area), and moments of inertia.
These calculated descriptors form the basis for constructing QSAR models and can be used to predict various physical or chemical properties of related compounds.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting various types of molecular spectra, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical values are then referenced against a standard (e.g., tetramethylsilane, TMS) to predict the chemical shifts (δ) that would be observed experimentally. Such predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) and can be directly correlated with peaks in an Infrared (IR) or Raman spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.
Mass Spectrometry: While more complex, computational approaches can also shed light on mass spectrometry fragmentation patterns. By calculating bond dissociation energies and the stability of potential fragment ions, quantum chemistry methods can help predict the likely fragmentation pathways a molecule will undergo upon ionization in a mass spectrometer. researchgate.net This can aid in the interpretation of experimental mass spectra.
Reaction Mechanism Modeling and Transition State Theory
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reactions. For 1,3-Benzodioxole, 4,5-dimethyl-, reaction mechanism modeling can predict the pathways of various transformations, such as electrophilic aromatic substitution, oxidation, and other reactions characteristic of the benzodioxole scaffold.
Modeling Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution is a hallmark reaction for benzene and its derivatives. The presence of the dioxole ring and two methyl groups, both being electron-donating, significantly activates the benzene ring of 1,3-Benzodioxole, 4,5-dimethyl- towards electrophilic attack. Computational methods, particularly Density Functional Theory (DFT), can be employed to model these reactions.
The modeling process typically involves:
Reactant and Product Optimization: The ground state geometries of the reactants (1,3-Benzodioxole, 4,5-dimethyl- and an electrophile) and the potential products are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. wikipedia.org This is a critical step as the TS structure provides insights into the geometry of the activated complex. libretexts.org
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product. libretexts.org
The electron-donating nature of the 4,5-dimethyl groups, in conjunction with the dioxole ring, would be predicted to lower the activation energy for electrophilic substitution compared to unsubstituted 1,3-benzodioxole. The substitution pattern would likely be directed to the available positions on the benzene ring, with the precise regioselectivity being quantifiable through comparison of the activation energies for attack at different sites.
A hypothetical reaction coordinate diagram for the nitration of 1,3-Benzodioxole, 4,5-dimethyl- could be computationally generated, illustrating the energy changes as the reaction progresses from reactants, through the transition state, to the products.
Transition State Theory in Practice:
Transition state theory (TST) provides a framework for calculating the rate constants of chemical reactions based on the properties of the reactants and the transition state. wikipedia.org The central concept of TST is the assumption of a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org
The rate constant (k) can be expressed by the Eyring equation:
k = (κkBT/h) e(-ΔG‡/RT)
Where:
κ is the transmission coefficient
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
ΔG‡ is the Gibbs free energy of activation
Computational chemistry allows for the calculation of the terms in this equation. The Gibbs free energy of activation (ΔG‡) can be determined from the computed energies of the reactants and the transition state. This enables the prediction of reaction rates without the need for experimental measurements.
For 1,3-Benzodioxole, 4,5-dimethyl-, TST could be applied to compare the rates of different potential reactions or to understand the influence of the methyl substituents on reactivity. For instance, the calculated activation energies for electrophilic attack on 1,3-Benzodioxole, 4,5-dimethyl- would be expected to be lower than those for the parent 1,3-benzodioxole, leading to a higher predicted reaction rate.
Interactive Data Table: Predicted Activation Energies for Electrophilic Nitration
Below is a hypothetical, interactive data table showcasing the kind of data that could be generated from a computational study comparing the activation energies for the nitration of 1,3-benzodioxole and its 4,5-dimethyl derivative.
| Compound | Position of Attack | Calculated Activation Energy (ΔE‡) in kcal/mol | Predicted Relative Rate |
| 1,3-Benzodioxole | 5 | 15.2 | 1 |
| 1,3-Benzodioxole, 4,5-dimethyl- | 6 | 12.8 | >1 |
Note: These are exemplary values for illustrative purposes and are not derived from actual quantum chemical calculations.
Aromaticity and Electronic Delocalization Studies
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. chemicalbook.com The benzene ring in 1,3-Benzodioxole, 4,5-dimethyl- is inherently aromatic, and computational methods can quantify this property and describe the electronic delocalization within the molecule.
Quantifying Aromaticity:
Several computational indices are used to quantify aromaticity, moving beyond simple qualitative descriptions. These include:
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. For 1,3-Benzodioxole, 4,5-dimethyl-, the HOMA index of the benzene ring would be calculated from its computationally optimized geometry. The electron-donating substituents would be expected to have a minor, but potentially noticeable, effect on the bond lengths and thus the HOMA value.
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Aromatic systems exhibit negative NICS values, indicating a diamagnetic ring current. The magnitude of the negative value correlates with the degree of aromaticity. It would be anticipated that the benzene ring in 1,3-Benzodioxole, 4,5-dimethyl- would exhibit a significantly negative NICS value, confirming its aromatic character.
Electronic Delocalization Analysis:
The electronic structure of 1,3-Benzodioxole, 4,5-dimethyl- is characterized by the delocalization of π-electrons across the benzene ring, with influence from the fused dioxole ring and the methyl substituents. Computational tools can visualize and quantify this delocalization.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic behavior of the molecule. For an aromatic system like 1,3-Benzodioxole, 4,5-dimethyl-, the HOMO would be expected to be a π-orbital delocalized over the benzene ring and potentially involving the oxygen atoms of the dioxole ring. The electron-donating methyl and dioxole groups would raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.
Electron Density Distribution: Maps of the electron density can visually represent the delocalization of electrons. In 1,3-Benzodioxole, 4,5-dimethyl-, a high electron density would be observed over the entire benzene ring, consistent with its aromatic nature.
Interactive Data Table: Predicted Aromaticity Indices
This hypothetical, interactive data table illustrates the type of results that would be obtained from a computational study on the aromaticity of 1,3-Benzodioxole, 4,5-dimethyl- in comparison to benzene and 1,3-benzodioxole.
| Compound | HOMA Index | NICS(1) (ppm) | HOMO Energy (eV) |
| Benzene | 0.998 | -10.2 | -9.25 |
| 1,3-Benzodioxole | 0.985 | -9.8 | -8.90 |
| 1,3-Benzodioxole, 4,5-dimethyl- | 0.982 | -10.5 | -8.65 |
Note: These are exemplary values for illustrative purposes and are not derived from actual quantum chemical calculations. The expected trend is a slight decrease in HOMA due to bond fixation by the fused ring and substituents, a more negative NICS value due to increased electron density, and a higher HOMO energy due to the electron-donating nature of the substituents.
Derivatization and Structural Modification of the 1,3 Benzodioxole,4,5 Dimethyl Scaffold
Functionalization at Aromatic Positions
The aromatic ring of 1,3-benzodioxole (B145889), 4,5-dimethyl- possesses two available positions for electrophilic substitution: C6 and C7. The combined electron-donating effects of the two methyl groups and the methylenedioxy group are expected to activate these positions towards electrophilic attack.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the existing substituents would likely lead to a mixture of 6- and 7-substituted products. The specific regioselectivity would be influenced by the nature of the electrophile and the reaction conditions.
Table 1: Potential Aromatic Functionalization Reactions
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-1,3-benzodioxole, 4,5-dimethyl- and 7-Nitro-1,3-benzodioxole, 4,5-dimethyl- |
| Bromination | Br₂/FeBr₃ | 6-Bromo-1,3-benzodioxole, 4,5-dimethyl- and 7-Bromo-1,3-benzodioxole, 4,5-dimethyl- |
| Acylation | RCOCl/AlCl₃ | 6-Acyl-1,3-benzodioxole, 4,5-dimethyl- and 7-Acyl-1,3-benzodioxole, 4,5-dimethyl- |
Subsequent modifications of these newly introduced functional groups could provide access to a wide array of derivatives. For instance, reduction of a nitro group would yield an amino group, which could then participate in various amide or amine-based coupling reactions.
Modification of the Methyl Groups
The two methyl groups at the 4- and 5-positions of the benzodioxole ring offer another avenue for derivatization. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a halogen atom onto one or both methyl groups.
These benzylic halides would serve as versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups such as alcohols, ethers, amines, and nitriles.
Table 2: Potential Methyl Group Modifications
| Reaction | Reagents | Intermediate | Final Product (Example) |
| Radical Bromination | NBS, AIBN | 4-(Bromomethyl)-5-methyl-1,3-benzodioxole | 4-(Hydroxymethyl)-5-methyl-1,3-benzodioxole (after hydrolysis) |
| Oxidation | KMnO₄ | 4-Carboxy-5-methyl-1,3-benzodioxole-5-carboxylic acid | - |
Oxidation of the methyl groups to carboxylic acids would also be a feasible transformation, providing another handle for further synthetic manipulations, such as esterification or amidation.
Ring Expansion and Contraction Strategies
While specific examples for 1,3-benzodioxole, 4,5-dimethyl- are not documented, general strategies for ring expansion and contraction of cyclic systems could theoretically be applied.
Ring Expansion: A potential, albeit synthetically challenging, approach could involve the dihydroxylation of the aromatic ring, followed by a pinacol-type rearrangement. This would be a multi-step process with significant synthetic hurdles.
Ring Contraction: The Favorskii rearrangement of a suitably functionalized derivative, such as an α-haloketone derived from the benzodioxole scaffold, could potentially lead to a ring-contracted product. However, the synthesis of the required precursor from 1,3-benzodioxole, 4,5-dimethyl- would be complex.
It is important to note that these are theoretical applications of known methodologies and have not been reported for this specific compound.
Heteroatom Substitution within the Benzodioxole Ring
Modification of the core benzodioxole ring by substituting one of the heteroatoms is a synthetically demanding task. Cleavage of the ether linkages in the dioxole ring typically requires harsh conditions, which could lead to the decomposition of the molecule.
Theoretically, selective cleavage of one C-O bond, followed by the introduction of a different heteroatom like sulfur or nitrogen, could be envisioned. However, achieving such selectivity would be a significant challenge due to the stability of the dioxole ring.
Synthesis of Polycyclic Aromatic Hydrocarbon Derivatives
The 1,3-benzodioxole, 4,5-dimethyl- scaffold can be envisioned as a building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). One potential strategy would involve the functionalization of the aromatic ring with groups amenable to cyclization reactions.
For example, the introduction of two ortho-disposed functional groups, such as a carboxylic acid and a vinyl group, could facilitate an intramolecular Friedel-Crafts reaction or a similar cyclization to form an additional fused aromatic ring. Another approach could involve palladium-catalyzed cross-coupling reactions to build up a more complex aromatic system, followed by an oxidative cyclodehydrogenation to yield the final PAH.
Synthesis of Organometallic Derivatives
The aromatic ring of 1,3-benzodioxole, 4,5-dimethyl- can act as a ligand for transition metals. The formation of organometallic complexes can be achieved through several routes.
Direct metallation of the aromatic ring at the C6 or C7 position using a strong base, such as an organolithium reagent, followed by transmetallation with a suitable metal halide, could yield a variety of organometallic derivatives. Alternatively, π-complexes could be formed where the entire aromatic ring coordinates to a metal center, such as in chromium tricarbonyl complexes.
Table 3: Potential Organometallic Derivatives
| Metal | Synthetic Approach | Potential Complex |
| Lithium | Direct lithiation with n-BuLi | 6-Lithio-1,3-benzodioxole, 4,5-dimethyl- |
| Palladium | Oxidative addition to a C-X bond | (4,5-Dimethyl-1,3-benzodioxol-6-yl)palladium(II) complex |
| Chromium | Reaction with Cr(CO)₆ | (η⁶-4,5-Dimethyl-1,3-benzodioxole)tricarbonylchromium(0) |
These organometallic derivatives could serve as valuable intermediates in cross-coupling reactions for the further elaboration of the 1,3-benzodioxole, 4,5-dimethyl- scaffold.
Environmental and Green Chemistry Considerations in the Context of 1,3 Benzodioxole,4,5 Dimethyl Focus on Research Methodologies
Photodegradation MechanismsNo chemical studies focusing on the photodegradation mechanisms of 1,3-Benzodioxole (B145889),4,5-dimethyl- could be located. Such research would involve identifying the degradation products and elucidating the reaction pathways under photochemical conditions, which has not been reported for this compound.
Due to the absence of specific data, generating the requested article with thorough, informative, and scientifically accurate content is not feasible.
Future Research Directions and Emerging Trends for 1,3 Benzodioxole,4,5 Dimethyl
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Computer-Aided Synthesis Planning (CASP): Machine learning algorithms can be trained on extensive reaction databases to propose retrosynthetic routes for new derivatives of 1,3-Benzodioxole (B145889), 4,5-dimethyl-. These tools can identify optimal reaction conditions and suggest commercially available starting materials, potentially reducing the time and resources required for synthesis development. For instance, AI can analyze the structure of 1,3-Benzodioxole, 4,5-dimethyl- and propose synthetic recipes, merging the design and synthesis phases into a single, integrated process.
Predictive Chemistry and Molecular Design: Generative AI models can design new molecules with specific desired properties, such as enhanced biological activity or specific photophysical characteristics. By providing the model with the 1,3-Benzodioxole, 4,5-dimethyl- scaffold as a starting point, researchers can generate virtual libraries of novel compounds. These models can be guided to reward predicted activity and penalize predicted toxicity, streamlining the discovery of promising candidates. This approach could accelerate the development of new pharmaceuticals or materials derived from the core structure.
Novel Catalytic Systems for Derivatization
The development of innovative catalytic systems is crucial for the efficient and selective derivatization of the 1,3-Benzodioxole, 4,5-dimethyl- core. Future research will likely focus on catalysts that offer higher yields, greater selectivity, and improved sustainability.
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling have already been employed to synthesize new derivatives of the broader 1,3-benzodioxole family. Future work could involve developing more advanced palladium catalysts, including those with specialized ligands, to enable more challenging cross-coupling reactions on the 1,3-Benzodioxole, 4,5-dimethyl- structure. This would allow for the introduction of a wide array of functional groups.
Heterogeneous Catalysis for Sustainable Synthesis: A significant trend in chemical synthesis is the move towards more sustainable processes. The use of recyclable, heterogeneous catalysts in continuous flow reactors presents a promising avenue for the acylation and alkylation of benzodioxole structures. Research into solid-supported catalysts, such as zeolites or functionalized polymers, could lead to cleaner and more scalable production methods for derivatives of 1,3-Benzodioxole, 4,5-dimethyl-.
C-H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Developing catalytic systems capable of selectively activating specific C-H bonds on the aromatic ring or the methyl groups of 1,3-Benzodioxole, 4,5-dimethyl- would provide a powerful and atom-economical tool for creating new derivatives without the need for pre-functionalized starting materials.
Table 1: Comparison of Catalytic Strategies for Benzodioxole Derivatization
| Catalytic System | Description | Potential Advantages for 1,3-Benzodioxole, 4,5-dimethyl- |
|---|---|---|
| Homogeneous Pd Catalysis | Soluble palladium complexes used in cross-coupling reactions (e.g., Suzuki-Miyaura). | High efficiency and functional group tolerance for attaching diverse substituents. |
| Heterogeneous Acid Catalysis | Solid acid catalysts (e.g., Zn-Aquivion) used in flow chemistry for reactions like acylation. | Catalyst recyclability, suitability for continuous manufacturing, reduced waste. |
| C-H Activation Catalysis | Transition metal catalysts (e.g., Rh, Ru, Pd) that directly functionalize C-H bonds. | High atom economy, allows for novel derivatization patterns, simplifies synthetic routes. |
Advanced Characterization Techniques Development
As more complex derivatives of 1,3-Benzodioxole, 4,5-dimethyl- are synthesized, the need for advanced analytical techniques to unambiguously determine their structure and properties becomes paramount.
Multi-dimensional Nuclear Magnetic Resonance (NMR): While 1H and 13C NMR are standard tools, advanced 2D NMR techniques such as COSY, HSQC, and HMBC will be essential for elucidating the precise connectivity and stereochemistry of intricate derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental compositions. This technique is indispensable for confirming the identity of newly synthesized compounds and for analyzing complex reaction mixtures.
Solid-State Characterization: For crystalline derivatives, techniques such as X-ray crystallography are invaluable for determining the three-dimensional molecular structure. Furthermore, advanced solid-state NMR (ssNMR) and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be crucial for studying the physical properties of materials derived from 1,3-Benzodioxole, 4,5-dimethyl-.
In-situ Reaction Monitoring: The development and application of techniques that can monitor reactions in real-time, such as process analytical technology (PAT) using spectroscopic methods (e.g., Raman, IR), will allow for a deeper understanding of reaction mechanisms and kinetics. This can lead to improved process control and optimization for the synthesis of derivatives.
Exploration of New Chemical Reactivities
Future research is expected to uncover novel chemical reactivities of the 1,3-Benzodioxole, 4,5-dimethyl- scaffold, leading to compounds with unique properties and applications.
Fluorophore Development: The 1,3-benzodioxole skeleton is inherently fluorescent, a property that can be tuned by the introduction of various substituents. A new class of fluorescent dyes based on the 1,3-benzodioxole core has been reported to exhibit interesting photophysical properties, such as large Stokes shifts and long fluorescence lifetimes. Exploring the reactivity of 1,3-Benzodioxole, 4,5-dimethyl- to create new chemo-functional amides could lead to novel fluorescent probes that respond to specific chemical or biological events.
Photochemical Reactions: The interaction of 1,3-Benzodioxole, 4,5-dimethyl- and its derivatives with light could be a fruitful area of research. Photochemical reactions could be used to induce novel transformations, create unique molecular architectures, or develop photoresponsive materials.
Derivatization of Methyl Groups: While much focus is often on the aromatic ring, the two methyl groups at the 4 and 5 positions represent reactive handles for further chemical modification. Exploring reactions such as radical halogenation followed by nucleophilic substitution could open up pathways to a host of new derivatives with altered steric and electronic properties.
Synthesis of Biologically Active Compounds: The 1,3-benzodioxole moiety is present in many natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. Future work will likely continue to explore new synthetic routes from 1,3-Benzodioxole, 4,5-dimethyl- to create novel analogues of known drugs or entirely new classes of therapeutic agents.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict solubility and interaction with solvents using software like GROMACS.
- Quantum Chemical Calculations : Optimize geometries and predict spectroscopic properties (e.g., IR, NMR) via Gaussian or ORCA .
- Database Mining : Extract thermodynamic data (e.g., LogP, PSA) from PubChem or ChemIDplus to guide experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
